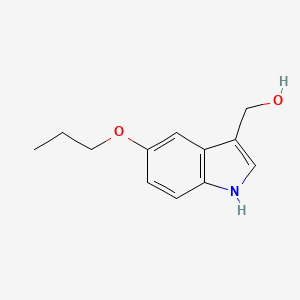

(5-propoxy-1H-indol-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-propoxy-1H-indol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-5-15-10-3-4-12-11(6-10)9(8-14)7-13-12/h3-4,6-7,13-14H,2,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXBHKWSQUTCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)NC=C2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Propoxy 1h Indol 3 Yl Methanol and Analogues

General Synthetic Routes to Indole-3-carbinols and their Derivatives

The construction of the indole-3-carbinol scaffold begins with the formation of the indole (B1671886) ring itself. The C-3 carbinol group is typically introduced in a subsequent step, often by the reduction of a C-3 carbonyl group (such as an aldehyde or ester), which can be installed using various methods like the Vilsmeier-Haack reaction. google.com The reduction of indole-3-carboxaldehyde to indole-3-carbinol is commonly achieved using reducing agents like sodium borohydride in an alcoholic medium. google.com

Fischer Indole Synthesis and Variations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles. wikipedia.org The reaction involves heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The process proceeds through the formation of an arylhydrazone, which then isomerizes to an enamine tautomer. wikipedia.org A key researchgate.netresearchgate.net-sigmatropic rearrangement follows, leading to the cleavage of the N-N bond and subsequent cyclization and aromatization to yield the indole nucleus with the loss of ammonia.

The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgmdpi.com For the synthesis of a 5-propoxy substituted indole, the corresponding 4-propoxyphenylhydrazine would be used as the starting material.

A modern variation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the N-arylhydrazone intermediate in situ, expanding the scope of the reaction. wikipedia.org

| Fischer Indole Synthesis Overview | |

| Reactants | Arylhydrazine, Aldehyde or Ketone |

| Conditions | Acid catalyst (Brønsted or Lewis), Heat |

| Key Intermediates | Arylhydrazone, Enamine |

| Key Step | researchgate.netresearchgate.net-sigmatropic rearrangement |

| Advantages | Widely applicable, reliable, one-pot variations exist nih.gov |

| Limitations | Unsymmetric ketones can yield regioisomeric products |

Madelung Synthesis and Related Cyclizations

The Madelung synthesis, reported in 1912, is a thermal, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines to produce indoles. wikipedia.org This method traditionally requires harsh conditions, such as high temperatures (200–400 °C) and strong bases like sodium or potassium alkoxides. wikipedia.org Due to these vigorous conditions, its application is often limited to the preparation of specific derivatives like 2-alkinylindoles. wikipedia.org

Modern advancements have led to milder reaction conditions. The use of organolithium reagents as bases allows the cyclization to proceed at or below room temperature. nih.gov This modification significantly broadens the substrate scope and functional group tolerance of the Madelung synthesis. nih.govresearchgate.net The synthesis of the target molecule via this route would require a precursor such as N-acetyl-5-propoxy-2-methylaniline.

| Madelung Synthesis Variations | |

| Classical Method | Reactant: N-acyl-o-toluidineBase: Sodium/Potassium alkoxideTemperature: 200-400 °C wikipedia.org |

| Modern (Houlihan) Method | Reactant: N-acyl-o-toluidineBase: Butyllithium (BuLi)Temperature: Below room temperature nih.gov |

| Smith-Modified Method | Reactant: 2-alkyl-N-trimethylsilyl anilinesBase: Organolithium reagentsKey Step: Intramolecular heteroatom Peterson olefination wikipedia.org |

Modern Catalytic Approaches for Indole Ring Formation

In recent decades, transition metal catalysis has emerged as a powerful alternative for indole synthesis, offering milder reaction conditions, improved atom economy, and greater functional group tolerance compared to classical methods. researchgate.netmdpi.com Various metals, including palladium, ruthenium, rhodium, gold, and silver, have been employed to catalyze the formation of the indole ring from diverse starting materials. researchgate.netwhiterose.ac.uk

Palladium-catalyzed reactions are particularly prominent. One common strategy involves a two-step sequence of a Sonogashira cross-coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization. mdpi.com Ruthenium-catalyzed heterocyclization of aromatic propargyl amines provides another efficient route to the indole nucleus through the formation of ruthenium-vinylidene intermediates. organic-chemistry.org These catalytic methods provide versatile and efficient pathways to construct complex indole structures that can be further elaborated to indole-3-carbinols.

Specific Approaches for Incorporating the C-5 Propoxy Substituent

The introduction of the C-5 propoxy group can be achieved either by starting with a pre-functionalized benzene (B151609) ring precursor or by direct functionalization of the indole nucleus at a later stage. The former approach is often more straightforward and avoids issues with regioselectivity.

Strategies for Ether Formation on Indole Ring Systems

The most direct method for forming the 5-propoxy ether linkage is to begin with a 5-hydroxyindole derivative. The hydroxyl group can then be alkylated to form the desired ether. The Williamson ether synthesis is a classic and effective method for this transformation. This reaction involves the deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., 1-bromopropane or propyl iodide).

While the literature extensively covers the synthesis of N-alkoxyindoles via alkylation of 1-hydroxyindoles, the same principle applies to the phenolic hydroxyl group at the C-5 position. nih.govresearchgate.net The phenolic proton at C-5 is acidic and can be readily removed by a base to facilitate the nucleophilic substitution.

| Williamson Ether Synthesis for 5-Propoxyindole | |

| Substrate | 5-Hydroxyindole derivative |

| Reagents | 1. Base (e.g., NaH, K₂CO₃)2. Propyl halide (e.g., CH₃CH₂CH₂Br, CH₃CH₂CH₂I) |

| Mechanism | Sₙ2 nucleophilic substitution |

| Product | 5-Propoxyindole derivative |

Regioselective Functionalization at the C-5 Position

Direct functionalization of the indole's benzenoid ring, particularly at the C-5 and C-6 positions, presents a significant synthetic challenge due to the higher intrinsic reactivity of the pyrrole (B145914) ring (especially the C-3 position). nih.gov However, advances in C–H functionalization have provided new tools for achieving regioselectivity. researchgate.netnih.gov

Transition metal-catalyzed reactions, often employing a directing group, can steer functionalization to specific C-H bonds. For instance, ruthenium(II)-catalyzed protocols have been developed for the direct diamidation of 3-carbonylindoles at the C-4 and C-5 positions. semanticscholar.orgresearchgate.net Similarly, copper-catalyzed C-5 alkylation of indoles bearing a carbonyl group at the C-3 position has been reported. nih.gov While these methods are powerful, a more common strategy for synthesizing a C-5 substituted indole is to use a starting material where the substituent is already in place, such as 4-propoxyaniline or 4-propoxyphenylhydrazine, thereby fixing the regiochemistry from the outset. luc.edu An efficient, metal-free, and highly regioselective C-5 iodination of indoles has also been developed, providing a versatile handle for further functionalization. researchgate.net

Methods for Introducing the C-3 Methanol (B129727) Moiety

The introduction of a methanol group at the C-3 position of the 5-propoxy-1H-indole scaffold is a key synthetic step. This is typically achieved through the reduction of an appropriate carbonyl precursor or by direct functionalization of the indole ring.

Reduction of Indole-3-carbaldehydes or Esters

A prevalent and efficient method for the synthesis of (5-propoxy-1H-indol-3-yl)methanol is the reduction of its corresponding carbaldehyde, 5-propoxy-1H-indole-3-carbaldehyde. This transformation is commonly accomplished using a mild reducing agent such as sodium borohydride (NaBH₄). The reaction typically proceeds in a protic solvent like methanol or ethanol (B145695) at room temperature, affording the desired alcohol in good yield.

The synthesis of the prerequisite aldehyde, 5-propoxy-1H-indole-3-carbaldehyde, can be achieved through a Vilsmeier-Haack reaction on 5-propoxy-1H-indole. This reaction involves the use of a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

A general procedure for the synthesis of 5-substituted-1H-indole-3-carbaldehydes, including the 5-propoxy derivative, involves the slow dropwise addition of the Vilsmeier reagent to a solution of the corresponding 5-substituted indole in DMF at low temperatures (0-5 °C). After the addition is complete, the reaction mixture is stirred at room temperature for a period before being heated to reflux for several hours. The reaction is then quenched by the addition of a saturated sodium carbonate solution to neutralize the mixture and precipitate the product.

| Precursor | Reagents | Product |

| 5-propoxy-1H-indole | 1. POCl₃, DMF2. H₂O | 5-propoxy-1H-indole-3-carbaldehyde |

| 5-propoxy-1H-indole-3-carbaldehyde | NaBH₄, Methanol | This compound |

Alternatively, the reduction of the corresponding indole-3-carboxylic acid ester can also yield the desired methanol derivative. This approach, however, often requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) and is conducted under anhydrous conditions.

Direct Functionalization of Indole at C-3

While less common for the direct synthesis of this compound, direct functionalization of the 5-propoxy-1H-indole at the C-3 position is a plausible alternative route. The high nucleophilicity of the C-3 position of the indole ring makes it susceptible to electrophilic attack. However, direct hydroxymethylation presents challenges due to the reactivity of the reagents involved.

Synthesis of Structural Analogues and Chemically Modified Derivatives

To investigate the impact of structural modifications on the properties of this compound, various analogs and derivatives can be synthesized. These modifications can be introduced at the N-1 position of the indole ring, on the propoxy side chain, or at the C-3 methanol group.

Alterations of the N-1 Position of the Indole Ring

The nitrogen atom of the indole ring (N-1) can be functionalized to introduce a variety of substituents. N-alkylation is a common modification that can be achieved by treating the parent indole with an alkyl halide in the presence of a base. Classical conditions for indole N-alkylation often employ sodium hydride (NaH) as the base in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . A one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles .

For the synthesis of N-alkylated this compound derivatives, the N-alkylation step is typically performed on the 5-propoxy-1H-indole precursor prior to the introduction of the C-3 methanol moiety.

| Starting Material | Alkylating Agent | Base | Product |

| 5-propoxy-1H-indole | Methyl Iodide | NaH | 1-methyl-5-propoxy-1H-indole |

| 5-propoxy-1H-indole | Benzyl (B1604629) Bromide | NaH | 1-benzyl-5-propoxy-1H-indole |

Variations of the Propoxy Chain Length and Branching

The synthesis of analogs with different alkoxy chains at the 5-position of the indole ring can be achieved by starting with the appropriately substituted 4-alkoxyaniline. For instance, using 4-ethoxyaniline or 4-isopropoxyaniline in a suitable indole synthesis, such as the Fischer indole synthesis, would lead to 5-ethoxy- or 5-isopropoxy-1H-indole, respectively. These precursors can then be carried through the Vilsmeier-Haack and reduction steps to yield the corresponding (5-alkoxy-1H-indol-3-yl)methanol analogs.

The synthesis of various 5-alkoxy-1H-indoles can be a starting point for creating a library of analogs with diverse side chains.

| Precursor (Aniline) | Resulting 5-Alkoxy-1H-indole | Final Product |

| 4-ethoxyaniline | 5-ethoxy-1H-indole | (5-ethoxy-1H-indol-3-yl)methanol |

| 4-isopropoxyaniline | 5-isopropoxy-1H-indole | (5-isopropoxy-1H-indol-3-yl)methanol |

| 4-butoxy-aniline | 5-butoxy-1H-indole | (5-butoxy-1H-indol-3-yl)methanol |

Derivatization at the Methanol Group (e.g., Esters, Ethers)

The hydroxyl group of this compound provides a reactive site for further derivatization, such as the formation of esters and ethers.

Esterification: Esters can be prepared by reacting the alcohol with a suitable acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base like triethylamine or pyridine. For example, reaction with acetyl chloride would yield (5-propoxy-1H-indol-3-yl)methyl acetate (B1210297).

Etherification: Ethers can be synthesized via a Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce 3-(methoxymethyl)-5-propoxy-1H-indole.

These derivatization reactions allow for the fine-tuning of the physicochemical properties of the parent compound.

| Derivative Type | Reagents | Product |

| Acetate Ester | Acetyl chloride, Triethylamine | (5-propoxy-1H-indol-3-yl)methyl acetate |

| Benzoate Ester | Benzoyl chloride, Pyridine | (5-propoxy-1H-indol-3-yl)methyl benzoate |

| Methyl Ether | 1. NaH2. Methyl Iodide | 3-(methoxymethyl)-5-propoxy-1H-indole |

| Benzyl Ether | 1. NaH2. Benzyl Bromide | 3-(benzyloxymethyl)-5-propoxy-1H-indole |

Introduction of Additional Substituents on the Indole Nucleus

The inherent electronic properties of the indole ring dictate the regioselectivity of electrophilic substitution reactions. The pyrrole moiety is generally more reactive towards electrophiles than the benzene ring. Specifically, the C3 position is the most nucleophilic and, therefore, the primary site of electrophilic attack. Since the parent compound, this compound, already bears a substituent at the C3 position, further electrophilic substitutions will be directed to other positions on the indole nucleus. The propoxy group at the C5 position is an electron-donating group, which activates the benzene ring towards electrophilic attack, primarily at the C4, C6, and C2 positions.

Electrophilic Aromatic Substitution Reactions

A range of electrophilic aromatic substitution reactions can be utilized to introduce various functional groups onto the 5-propoxy-1H-indole core.

Halogenation: The introduction of halogen atoms, such as bromine and chlorine, can be achieved using appropriate halogenating agents. For instance, bromination of electron-rich indoles often proceeds readily. While specific examples for the direct halogenation of 5-propoxy-1H-indole are not extensively detailed in the provided search results, the general reactivity of methoxy-substituted indoles suggests that similar reactions are feasible. For example, the bromination of 6-methoxy-1H-indole, an analogue, proceeds efficiently, indicating that the 5-propoxy derivative would likely undergo halogenation at positions activated by the propoxy group.

Nitration: The introduction of a nitro group onto the indole nucleus can be accomplished using nitrating agents. The reaction conditions must be carefully controlled to avoid oxidation of the electron-rich indole ring. The presence of the activating propoxy group would direct the nitro group to the C4, C6, or C2 positions. Subsequent reduction of the nitro group can provide access to the corresponding aminoindoles, which are valuable intermediates for further functionalization.

Friedel-Crafts Acylation: This reaction allows for the introduction of acyl groups onto the indole nucleus. The reaction is typically carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. The position of acylation on the 5-propoxy-1H-indole ring would be influenced by the directing effect of the propoxy group.

Mannich Reaction

The Mannich reaction is a powerful tool for the introduction of aminomethyl groups, typically at the C3 position of indoles. For 5-propoxy-1H-indole, this reaction would provide a straightforward route to 3-(aminomethyl)-5-propoxy-1H-indole derivatives. The reaction involves the condensation of the indole with formaldehyde and a secondary amine. This methodology has been successfully applied to the closely related 6-methoxy-1H-indole, where various aminomethyl side chains were introduced at the C3 position. nih.gov

| Starting Material | Amine | Product | Yield (%) |

| 6-methoxy-1H-indole | Piperidine | 3-(Piperidin-1-ylmethyl)-6-methoxy-1H-indole | - |

| 6-methoxy-1H-indole | Azepane | 3-(Azepan-1-ylmethyl)-6-methoxy-1H-indole | - |

| 6-methoxy-1H-indole | 1,5-Dioxa-9-azaspiro[5.5]undecane | 3-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)methyl)-6-methoxy-1H-indole | - |

Yields were not specified in the provided search result.

Directed Lithiation

For the introduction of substituents at specific positions that are not readily accessible through electrophilic substitution, directed lithiation is a valuable strategy. This method involves the use of a directing group to facilitate the deprotonation of a specific C-H bond by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. For instance, protection of the indole nitrogen with a suitable directing group can facilitate lithiation at the C2 or C7 positions. This approach allows for the regioselective introduction of a wide range of functional groups.

Synthesis of Specific Analogues

The following table summarizes synthetic approaches for introducing various substituents onto the indole nucleus, based on general indole chemistry and methodologies applied to closely related analogues.

| Reaction Type | Reagents and Conditions | Position of Substitution | Product Type |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a suitable solvent. | C2, C4, C6 | Halogenated 5-propoxy-1H-indole derivatives |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature. | C4, C6 | Nitro-5-propoxy-1H-indole derivatives |

| Friedel-Crafts Acylation | Acyl chloride or anhydride with a Lewis acid (e.g., AlCl₃). | C2, C4, C6 | Acyl-5-propoxy-1H-indole derivatives |

| Mannich Reaction | Formaldehyde, secondary amine, acid catalyst. | C3 | 3-(Aminomethyl)-5-propoxy-1H-indole derivatives |

| Directed Lithiation | 1. Directing group protection (e.g., Boc, Piv). 2. Strong base (e.g., n-BuLi, t-BuLi). 3. Electrophile (e.g., alkyl halide, CO₂, etc.). | C2, C4, C7 | Variously substituted 5-propoxy-1H-indole derivatives |

Comprehensive Spectroscopic and Chromatographic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For (5-propoxy-1H-indol-3-yl)methanol, ¹H NMR, ¹³C NMR, and 2D NMR techniques are employed to build a complete picture of its molecular structure.

¹H NMR for Proton Environment Characterization

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like CDCl₃, would exhibit characteristic signals for the aromatic, methylene (B1212753), and propoxy group protons.

The indole (B1671886) ring protons would appear in the aromatic region (δ 7.0-8.0 ppm). Specifically, the proton at the C2 position is expected to be a singlet, while the protons on the benzene (B151609) ring (C4, C6, and C7) would show distinct splitting patterns due to their coupling with each other. The methylene protons of the hydroxymethyl group at the C3 position would likely appear as a singlet around δ 4.8 ppm. The propoxy group protons would show a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene group (CH₂), and a triplet for the methylene group attached to the oxygen atom (OCH₂). The broad singlet for the indole N-H proton would typically be observed in the downfield region (around δ 8.0 ppm), and the hydroxyl proton of the methanol (B129727) group would also present as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH (Indole) | ~8.0 | br s |

| Ar-H (Indole) | 7.0-7.8 | m |

| -CH₂OH | ~4.8 | s |

| -OCH₂- | ~4.0 | t |

| -CH₂- | ~1.8 | sextet |

| -CH₃ | ~1.0 | t |

| -OH | variable | br s |

Predicted data based on analogous indole derivatives.

¹³C NMR for Carbon Skeleton and Functional Group Identification

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals for each carbon atom are expected.

The carbons of the indole ring would resonate in the aromatic region (δ 100-155 ppm). The carbon atom attached to the propoxy group (C5) would be found at a higher chemical shift due to the deshielding effect of the oxygen atom. The carbon of the hydroxymethyl group (C3-CH₂OH) would appear around δ 60-65 ppm. The carbons of the propoxy group would be observed in the upfield region, with the O-CH₂ carbon around δ 70 ppm, the adjacent CH₂ carbon around δ 22 ppm, and the terminal CH₃ carbon around δ 10 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=C (Indole) | 100-140 |

| C-O (Aromatic) | ~153 |

| C-N (Indole) | 125-135 |

| -CH₂OH | ~62 |

| -OCH₂- | ~70 |

| -CH₂- | ~22 |

| -CH₃ | ~10 |

Predicted data based on analogous indole derivatives.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, for instance, within the propoxy chain and the aromatic protons of the indole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry, although for this flexible molecule, its application might be more focused on confirming through-space interactions between the substituent and the indole ring.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands.

A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol and the N-H stretching of the indole. The C-H stretching vibrations of the aromatic ring and the alkyl chain would appear around 3100-2850 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring would be observed in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O stretching of the alcohol and the ether linkage would be present in the 1250-1000 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3400-3200 | Broad, Strong |

| N-H Stretch (Indole) | ~3300 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Alkyl) | 2960-2850 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium |

| C-O Stretch (Alcohol/Ether) | 1250-1000 | Strong |

Predicted data based on analogous indole derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₁₂H₁₅NO₂, the calculated exact mass would be approximately 205.1103 g/mol . HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition of the compound. The fragmentation pattern observed in the mass spectrum would further support the proposed structure, with characteristic losses of the hydroxymethyl group, the propoxy group, or parts of the propoxy chain.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the ultraviolet region. The substitution on the indole ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity.

The UV spectrum of indole typically shows two main absorption bands: a higher energy band around 200-230 nm, attributed to the π → π* transitions of the benzene ring (¹La band), and a lower energy band around 260-290 nm, corresponding to the π → π* transitions of the pyrrole (B145914) moiety (¹Lb band). The presence of an alkoxy group at the 5-position, such as the propoxy group in the title compound, is known to cause a bathochromic (red) shift in the ¹Lb band due to its electron-donating nature through resonance. The hydroxymethyl group at the 3-position is expected to have a minor effect on the absorption spectrum.

For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is predicted to show absorption maxima consistent with a 5-alkoxyindole derivative.

Table 2: Predicted UV-Vis Absorption Data for this compound in Ethanol

| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~225 | ~25,000 | π → π* (¹La) |

| ~275 (shoulder) | ~6,000 | π → π* (¹Lb) |

| ~295 | ~5,500 | π → π* (¹Lb) |

Note: These are predicted values based on data for structurally similar indole derivatives. Actual experimental values may differ.

The use of derivative spectroscopy can further resolve overlapping absorption bands and enhance the qualitative analysis of the compound's electronic structure. youtube.comnih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed techniques in this regard.

HPLC is a highly efficient separation technique that is routinely used to determine the purity of a compound and to isolate it from a mixture. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol.

The retention time of the compound is dependent on its polarity, the composition of the mobile phase, the flow rate, and the column temperature. Purity is assessed by the presence of a single, sharp, and symmetrical peak in the chromatogram. By comparing the retention time with that of a known standard, the identity of the compound can be confirmed. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with a range of polarities. nih.govoup.com

Table 3: Representative HPLC Conditions and Predicted Retention Time for this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Predicted Retention Time | 10 - 15 min |

Note: The retention time is an estimate and will depend on the specific HPLC system and exact conditions used.

TLC is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a sealed chamber containing a suitable mobile phase.

The separation is based on the differential partitioning of the components between the stationary and mobile phases. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. For this compound, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would be appropriate. akjournals.com

Table 4: Representative TLC Conditions and Predicted Rf Value for this compound

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |

| Visualization | UV light (254 nm) or p-anisaldehyde stain |

| Predicted Rf Value | 0.4 - 0.6 |

Note: The Rf value is an estimate and can be influenced by factors such as the plate quality, chamber saturation, and temperature.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most unambiguous method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. acs.org

For this compound, obtaining single crystals of suitable quality is a prerequisite for X-ray diffraction analysis. The crystal structure would be expected to show the planarity of the indole ring system. The propoxy and hydroxymethyl substituents would adopt specific conformations to minimize steric hindrance. A key feature in the crystal packing would likely be intermolecular hydrogen bonding involving the N-H of the indole ring and the hydroxyl group of the hydroxymethyl substituent, potentially forming chains or networks of molecules. acs.org The planarity of the indole rings could also facilitate π-π stacking interactions. mdpi.com

Table 5: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Bond Lengths (Å) | C-O (propoxy): ~1.37; C-O (methanol): ~1.43; C-C (indole): ~1.36-1.45; C-N (indole): ~1.37-1.38 |

| Key Bond Angles (°) | C-O-C (propoxy): ~117; C-C-O (methanol): ~112 |

| Intermolecular Interactions | N-H···O and O-H···N hydrogen bonds; π-π stacking of indole rings |

Note: These are predicted values based on the analysis of similar indole derivatives. Actual crystallographic data can only be obtained through experimental determination.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.net For (5-propoxy-1H-indol-3-yl)methanol, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), provide fundamental insights into its molecular structure and reactivity. asianpubs.org

DFT calculations allow for the determination of key electronic properties and global reactivity descriptors. These parameters help in predicting the chemical behavior of the molecule. For indole (B1671886) derivatives, these calculations can elucidate the impact of substituents on the electronic distribution across the indole ring. The propoxy group at the 5-position, being an electron-donating group, is expected to influence the electron density of the indole system. Theoretical vibrational frequencies calculated via DFT can be correlated with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. tsijournals.com

Table 1: Calculated Global Reactivity Descriptors for a Representative Indole Derivative

| Parameter | Value (representative) | Description |

| Ionization Potential (I) | ~7.5 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | ~0.5 eV | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | ~4.0 eV | The ability of the molecule to attract electrons. |

| Hardness (η) | ~3.5 eV | A measure of the molecule's resistance to change in its electron distribution. |

| Softness (S) | ~0.14 eV⁻¹ | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ~2.2 eV | A measure of the electrophilic character of the molecule. |

Note: These values are representative for a substituted indole derivative and would be specifically calculated for this compound in a dedicated study.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. colab.ws A smaller energy gap suggests higher reactivity. researchgate.net In indole derivatives, the HOMO is typically localized on the electron-rich indole ring, while the LUMO distribution can vary depending on the substituents. For this compound, the HOMO is expected to be concentrated on the indole nucleus, making it susceptible to electrophilic attack. The LUMO might be distributed over the hydroxymethyl group and the adjacent part of the pyrrole (B145914) ring.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Indole Derivative

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.8 |

| Energy Gap (ΔE) | 5.0 |

Note: These are typical values for a substituted indole derivative and serve as an illustrative example.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale to represent different potential values. Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the propoxy and hydroxymethyl groups, as well as the nitrogen atom of the indole ring, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. Positive potential would be expected around the hydrogen atoms.

Conformational Analysis and Energy Minimization

The flexibility of the propoxy chain and the hydroxymethyl group necessitates a conformational analysis to identify the most stable, low-energy conformers of this compound. mdpi.com This is typically performed by systematically rotating the rotatable bonds and calculating the potential energy at each step. tsijournals.com Studies on similar structures, like indole-3-carbinol, have shown the existence of multiple stable conformers. tsijournals.com The identification of the global minimum energy conformation is crucial as it represents the most probable structure of the molecule and is used for subsequent docking and simulation studies. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. jbcpm.comrsc.org This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. For this compound, docking studies could be performed against various protein targets implicated in diseases where indole derivatives have shown activity. nih.govnih.gov The binding affinity, typically expressed as a docking score in kcal/mol, and the specific interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with the amino acid residues in the active site can be predicted. alliedacademies.orgalliedacademies.org For instance, the hydroxyl group of the methanol (B129727) moiety and the oxygen of the propoxy group could act as hydrogen bond donors or acceptors, while the indole ring can engage in hydrophobic and pi-pi stacking interactions. These predictions provide valuable insights for the rational design of more potent and selective inhibitors. alliedacademies.orgalliedacademies.org

Computational Assessment of Binding Affinities and Orientations

A critical step in evaluating the therapeutic potential of a compound is the computational assessment of its binding affinity and orientation within the active site of a target protein. This is typically achieved through molecular docking simulations, which predict the preferred binding mode and the strength of the interaction, often expressed as a binding energy or docking score.

For this compound, there is a lack of published studies detailing its binding affinity and orientation with specific biological targets. While research on other indole derivatives has successfully employed molecular docking to elucidate their binding mechanisms, similar data for the 5-propoxy variant is not currently available. Such a study would involve docking this compound into the binding pocket of a relevant enzyme or receptor and analyzing the resulting interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The absence of this data precludes a detailed discussion on its specific binding characteristics.

Structure-Based Design Insights for Derivative Optimization

Structure-based drug design leverages the three-dimensional structural information of a target-ligand complex to guide the optimization of lead compounds. By understanding the key interactions between a molecule and its binding site, medicinal chemists can rationally design derivatives with improved potency, selectivity, and pharmacokinetic properties.

In the context of this compound, the lack of specific binding data and structural information of its complex with any biological target means that there are no direct structure-based design insights available for its optimization. While general principles of indole-based drug design could be applied, any proposed modifications to the this compound scaffold would be hypothetical without the foundational computational and structural data. For example, exploring the impact of altering the length of the propoxy chain or modifying the methanol group would require initial docking studies to understand the spatial constraints and key interactions within a specific binding pocket.

Pre Clinical Biological Activity Assessments and Structure Activity Relationship Sar Elucidation

Investigation of Antineoplastic Potential

A comprehensive search for data regarding the antineoplastic, or anti-cancer, potential of (5-propoxy-1H-indol-3-yl)methanol yielded no specific results for this compound. Research on structurally related indole (B1671886) derivatives, such as those with different alkoxy groups (e.g., methoxy) or other modifications, has shown a range of activities; however, these findings are not directly applicable to the 5-propoxy variant.

In Vitro Antiproliferative Activity against Cancer Cell Lines

No studies detailing the in vitro antiproliferative activity of this compound against any cancer cell lines were identified. Consequently, data such as IC₅₀ (half-maximal inhibitory concentration) values, which are crucial for assessing a compound's potency, are not available.

Effects on Cell Cycle Progression and Apoptosis Induction (pre-clinical)

There is no available pre-clinical data on the effects of this compound on the cell cycle of cancerous cells or its ability to induce apoptosis (programmed cell death). Mechanistic studies in this area are fundamental to understanding the potential of a compound as an anticancer agent.

Modulation of Molecular Targets (e.g., tubulin polymerization, specific enzymes)

The molecular targets of this compound have not been elucidated in the available literature. Research into how the compound might interact with key cellular components, such as microtubules through the inhibition of tubulin polymerization or its effect on specific enzymes involved in cancer progression, has not been published.

Evaluation of Antimicrobial Activities

Similar to the antineoplastic data, specific studies on the antimicrobial efficacy of this compound are not present in the reviewed scientific literature. The antimicrobial properties of indole-based compounds are of significant interest, but research has focused on other analogues.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

No data is available concerning the antibacterial activity of this compound. Therefore, its spectrum of activity, including Minimum Inhibitory Concentration (MIC) values against various Gram-positive and Gram-negative bacterial strains, remains unknown.

Antifungal Activity against Fungal Pathogens

There were no findings on the potential antifungal properties of this compound against any fungal pathogens.

Antiviral Properties (e.g., against specific viral targets)

No specific pre-clinical studies evaluating the antiviral properties of this compound were identified.

Research into the broader family of indole derivatives has shown significant antiviral potential. Indole is considered a "privileged scaffold" in medicinal chemistry, and various derivatives have been developed and investigated as antiviral agents. frontiersin.org For instance, certain indole-based compounds have demonstrated activity against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). frontiersin.org One 5,6-dihydroxyindole (B162784) carboxamide derivative showed potent anti-HIV-1 integrase activity with an IC₅₀ value of 1.4 μM. frontiersin.org Similarly, other indole derivatives have exhibited anti-HCV activity with EC₅₀ values as low as 0.6 μM. frontiersin.org Furthermore, isatin, an indole analog, has been described as a broad-spectrum antiviral agent, leading to the synthesis of derivatives with activity against viruses such as influenza H1N1, HSV-1, and Coxsackievirus B3 (COX-B3). mdpi.com These findings highlight the potential of the indole core structure in the development of new antiviral therapies.

Assessment of Anti-inflammatory and Antioxidant Properties

There are no specific pre-clinical data available concerning the inhibition of inflammatory mediators by this compound.

In the broader class of indole compounds, significant anti-inflammatory effects have been documented. For example, Indole-3-carbinol (I3C), a compound derived from cruciferous vegetables, has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-10 (IL-10) in lipopolysaccharide (LPS)-activated macrophages. researchgate.net Methanol (B129727) extracts of various plants containing indole alkaloids and other phytochemicals have also demonstrated the ability to reduce inflammation in animal models, such as carrageenan-induced paw edema. nih.govnih.gov These studies often measure the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) to quantify the anti-inflammatory effect. researchgate.net

Specific radical scavenging assays and antioxidant capacity studies for this compound have not been reported in the available literature.

The indole scaffold is a well-recognized feature in many antioxidant compounds. Numerous studies have demonstrated the radical-scavenging abilities of various indole derivatives using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation assays. nih.gov The antioxidant activity is often linked to the presence of the indole nucleus, which can donate a hydrogen atom to quench free radicals. nih.gov The position and nature of substituents on the indole ring can significantly influence this activity. For instance, compounds with hydroxyl or methoxy (B1213986) groups on the ring often exhibit enhanced antioxidant properties. nih.gov The antioxidant potential of many plant extracts is frequently correlated with their total phenolic content, which includes indole-based compounds. nih.gov

Neurobiological and Neuroprotective Activity Studies

No pre-clinical studies detailing the interactions of this compound with Central Nervous System (CNS) receptors or enzymes were found.

However, the indole structure is fundamental to many neuroactive compounds, including the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). Consequently, many synthetic indole derivatives have been created and tested for their affinity to various CNS receptors. For example, series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized and shown to have high affinity for serotonin receptors like 5-HT₁A, as well as dopamine (B1211576) D₂ and other serotonin receptor subtypes, indicating potential for antidepressant applications. researchgate.net Similarly, other indole derivatives have been designed as inhibitors of key enzymes in the CNS, such as xanthine (B1682287) oxidase (XO), which is implicated in conditions like gout but also has roles in the nervous system. nih.gov

There is no available pre-clinical research on the ability of this compound to inhibit protein aggregation.

The inhibition of pathogenic protein aggregation is a key therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.com The misfolding and aggregation of proteins such as amyloid-β, tau, and α-synuclein are central to these conditions. mdpi.com Various natural and synthetic compounds are being investigated for their ability to interfere with this process. While specific data on this compound is lacking, the general principle of using small molecules to inhibit aggregation is well-established. nih.govresearchgate.net For example, natural products and plant-based compounds, some of which contain indole-like structures, have been shown to modulate the fibrillation of amyloid proteins. mdpi.com These inhibitors can act by stabilizing the monomeric form of the protein, preventing the formation of toxic oligomers, or redirecting aggregation toward non-toxic species. mdpi.com

Other Potential Biological Activities (e.g., Antidiabetic)

While the primary biological activities of many indole derivatives are centered on areas like anticancer and antimicrobial effects, the versatile indole scaffold is a recurring motif in a wide array of pharmacologically active compounds. researchgate.net The exploration of its therapeutic potential extends to various other conditions, including metabolic disorders like diabetes. nih.govnih.gov

Research into fused pyrimidine (B1678525) derivatives has highlighted certain compounds with promising antidiabetic and antimicrobial properties. nih.govnih.gov In studies comparing these derivatives to the reference drug glimepiride, some compounds demonstrated a significant effect on total serum glucose concentration, cholesterol, and antioxidant activity in animal models. nih.govnih.gov Specifically, histopathological studies have shown that certain derivatives can help in maintaining liver health, a crucial aspect considering the metabolic strain caused by diabetes. nih.govnih.gov These compounds also exhibited noteworthy antimicrobial activity against several bacterial and fungal strains. nih.gov

The indole nucleus is recognized for its presence in numerous natural products and synthetic drugs with a broad spectrum of biological activities. researchgate.netnih.gov These activities include, but are not limited to, anti-inflammatory, analgesic, anti-HIV, antioxidant, and antihypertensive effects. researchgate.net The structural diversity of indole-containing compounds allows them to interact with a wide range of biological targets, making them a valuable scaffold in drug discovery. researchgate.netnih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of indole derivatives is intricately linked to their structural features. A comprehensive analysis of the structure-activity relationship (SAR) is crucial for understanding how different substituents and their positions on the indole ring influence the compound's potency and selectivity.

Correlating Substituent Effects on Biological Potency and Selectivity

The nature and position of substituents on the indole ring play a pivotal role in determining the biological activity of the resulting compounds. nih.govnih.gov For instance, in the context of xanthine oxidase inhibitors, the presence of a hydrophobic group on the nitrogen atom of the indole ring is considered essential for their inhibitory potency. nih.gov

Studies on various indole derivatives have shown that the introduction of different functional groups can significantly enhance or diminish their biological effects. For example, the substitution at the C2 position of the indole scaffold with a methyl group has been found to enhance the binding affinity to certain receptors. nih.gov Conversely, replacing the indole ring with other groups, such as an isopropyl group, can lead to a drastic reduction in inhibitory potency. nih.gov

The electronic properties of the substituents are also a key factor. The introduction of electron-withdrawing groups, such as nitro groups, to a coumarin (B35378) skeleton (a related heterocyclic compound) has been shown to positively contribute to its antifungal activity. mdpi.com This suggests that modulating the electron density of the aromatic system can have a profound impact on the compound's interaction with its biological target.

The following table summarizes the effect of different substituents on the biological activity of various indole and related heterocyclic derivatives.

| Core Scaffold | Substituent | Position | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Indole | Hydrophobic group | N1 | Essential for xanthine oxidase inhibitory potency | nih.gov |

| Indole | Methyl group | C2 | Enhances binding affinity to hA2AAR | nih.gov |

| Indole | Carboxylic group | C2 | Crucial for AMPK activation | nih.gov |

| Indole | Isopropyl group (replacing indole ring) | - | Significantly diminished inhibitory potency | nih.gov |

| Coumarin | Nitro group | Aromatic ring | Positively contributes to antifungal activity | mdpi.com |

Identification of Key Pharmacophoric Features for Desired Bioactivity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The identification of key pharmacophoric features is a critical step in the design of new and more effective therapeutic agents. nih.gov

For indole-based compounds, several key pharmacophoric features have been identified for various biological activities. For instance, in the development of anti-neurodegenerative agents, a carboxylic group at the C2 position of the indole ring has been identified as a crucial feature for inducing AMPK activation. nih.gov Additionally, a linker containing a carbonyl moiety connecting the C3 of the indole to a nitrogen of a piperazine (B1678402) ring, with a limited length of one or two carbon atoms, is another important pharmacophoric element. nih.gov

Molecular modeling and docking studies are instrumental in elucidating these pharmacophoric features. nih.govnih.gov For example, in the case of xanthine oxidase inhibitors, docking studies have revealed that the target compound can retain key interactions similar to known drugs at the binding site, while also forming new interactions, such as hydrogen bonds, which contribute to its inhibitory activity. nih.gov

Positional Impact of the Propoxy Group on Activity Profile

The position of the propoxy group on the indole ring can significantly influence the biological activity profile of the compound. While direct studies on the positional impact of the propoxy group in this compound are not extensively available, SAR studies on related indole derivatives provide valuable insights.

Similarly, in a series of N-benzimidazole-derived carboxamides, the position of substituents on the benzimidazole (B57391) core was found to be essential for elucidating the SAR and influencing the compound's interaction with biological targets. mdpi.com In another study on 1,2,5-oxadiazoles, the antiplasmodial activity and selectivity were shown to be strongly dependent on the substitution pattern of the 4-phenyl moiety. mdpi.com

Prospective Research Avenues and Translational Implications

Design and Synthesis of Advanced (5-propoxy-1H-indol-3-yl)methanol Derivatives for Enhanced Bioactivity

The synthesis of advanced derivatives of this compound is a critical step towards enhancing its biological activity. While specific synthetic routes for this exact compound are not widely documented, established methods for the synthesis of related indole (B1671886) derivatives can be readily adapted. nih.govd-nb.inforsc.orgrsc.orgmdpi.comrsc.orgresearchgate.net

A common strategy for synthesizing 3-substituted indoles involves the functionalization of the indole ring at the C3 position, which is highly nucleophilic and amenable to electrophilic substitution. rsc.org For instance, a plausible route to this compound could start from 5-propoxyindole, which can be synthesized from the corresponding aniline (B41778) derivative. luc.edu The subsequent introduction of the hydroxymethyl group at the C3 position can be achieved through various methods, such as the Vilsmeier-Haack reaction to introduce a formyl group, followed by reduction. nih.gov

To enhance bioactivity, medicinal chemists can explore a variety of structural modifications. Key strategies include:

Substitution on the Indole Nitrogen: Alkylation or arylation at the N1 position can significantly modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets.

Modification of the Propoxy Group: Altering the length or branching of the alkoxy chain at the C5 position can impact the compound's lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Derivatization of the Hydroxymethyl Group: The hydroxyl group can be esterified, etherified, or converted to other functional groups to create prodrugs or to introduce new pharmacophoric features.

The following table outlines potential synthetic strategies for creating advanced derivatives, based on established indole chemistry:

| Derivative Type | Potential Synthetic Approach | Rationale for Enhanced Bioactivity |

| N-substituted derivatives | Alkylation of the indole nitrogen with various alkyl or benzyl (B1604629) halides. | Modulate lipophilicity and steric interactions with target proteins. |

| C2-functionalized derivatives | Lithiation at the C2 position followed by quenching with an electrophile. | Introduce additional binding motifs to improve target affinity and selectivity. |

| Propoxy chain analogues | Synthesis of analogues with different ether chains (e.g., isopropoxy, butoxy). | Fine-tune pharmacokinetic properties for optimal in vivo performance. |

| Ester and ether prodrugs | Acylation or alkylation of the C3-hydroxymethyl group. | Improve bioavailability and metabolic stability. |

Integration into Multi-Target Ligand Design Strategies

The multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs). nih.govresearchgate.netmdpi.comnih.gov These are single molecules designed to interact with multiple biological targets simultaneously, potentially offering superior efficacy and a reduced likelihood of drug resistance compared to single-target agents. mdpi.com The indole scaffold is a particularly attractive framework for the design of MTDLs due to its ability to interact with a diverse range of receptors and enzymes. nih.govresearchgate.net

For this compound, several multi-target strategies can be envisioned:

Hybrid Molecules: The core structure can be chemically linked to other pharmacophores known to be active against different targets. For example, combining it with a moiety that inhibits a specific kinase could result in a dual-action anticancer agent.

Fragment-Based Design: The this compound scaffold can serve as a starting point for fragment-based drug discovery, where it is combined with other molecular fragments that bind to different sites on one or more target proteins.

The table below illustrates potential multi-target design strategies incorporating the this compound scaffold:

| Target Combination | Design Strategy | Potential Therapeutic Application |

| Kinase and Tubulin Inhibition | Covalent linkage to a known kinase inhibitor pharmacophore. | Cancer therapy |

| Serotonin (B10506) Receptor and Enzyme Modulation | Incorporation of structural features known to interact with serotonin receptors. nih.gov | Neurodegenerative diseases |

| Anti-inflammatory and Antioxidant Activity | Introduction of a phenolic or other antioxidant moiety. researchgate.netnih.govresearchgate.net | Inflammatory diseases |

Development as Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules used to study and manipulate biological systems. rsc.orgnih.gov The indole scaffold is a valuable component in the design of such probes, particularly fluorescent probes, due to its intrinsic photophysical properties. rsc.orgnih.gov Indole derivatives can be designed to exhibit changes in their fluorescence upon binding to a specific analyte or entering a particular cellular environment, making them useful for imaging and sensing applications. rsc.orgnih.gov

This compound could be developed into a chemical probe through several modifications:

Attachment of a Fluorophore: The molecule could be conjugated to a known fluorescent dye to enhance its visibility in biological imaging experiments.

Introduction of a Reactive Group: A reactive moiety could be incorporated to allow for covalent labeling of a target protein, enabling its identification and characterization.

Modulation of Intrinsic Fluorescence: The inherent fluorescence of the indole ring can be fine-tuned by chemical modifications to create a sensor that responds to changes in its local environment, such as pH or the presence of metal ions. nih.gov

Potential applications for chemical probes derived from this compound are summarized in the table below:

| Probe Type | Design Feature | Application |

| Fluorescent Probe | Conjugation with a fluorophore or modification to enhance intrinsic fluorescence. rsc.orgnih.gov | Cellular imaging of specific organelles or proteins. |

| Photoaffinity Label | Incorporation of a photoreactive group. | Identification of protein binding partners. |

| Biosensor | Design of a derivative whose fluorescence is sensitive to a specific analyte. nih.gov | Detection of metal ions or reactive oxygen species. |

Potential Applications in Material Science or Other Chemical Fields

While the primary focus for indole derivatives has been in medicinal chemistry, their unique electronic and structural properties also make them interesting candidates for applications in material science. rsc.orgacs.org The indole ring system can participate in π-π stacking interactions and can be readily functionalized, allowing for the creation of novel materials with tailored properties.

Future research could explore the use of this compound and its derivatives in:

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of indole derivatives suggest their potential use as emissive materials in OLEDs. acs.org

Organic Semiconductors: The electron-rich nature of the indole ring could be exploited in the design of organic semiconductors for use in transistors and other electronic devices.

Polymers: The hydroxymethyl group provides a handle for polymerization, enabling the synthesis of indole-containing polymers with unique optical or electronic properties.

Future Directions in Pre-clinical Lead Optimization and Development

Before any derivative of this compound can be considered for clinical trials, it must undergo rigorous preclinical evaluation. nih.gov This process involves a series of studies to assess the compound's efficacy, safety, and pharmacokinetic profile.

Key steps in the preclinical development of a lead compound derived from this compound would include:

In Vitro Efficacy Studies: Testing the compound's activity in relevant cell-based assays to confirm its mechanism of action and potency.

Pharmacokinetic Profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models to determine its bioavailability and half-life.

In Vivo Efficacy Studies: Assessing the compound's therapeutic effect in animal models of the target disease.

Toxicology Studies: Conducting comprehensive safety studies to identify any potential adverse effects.

The following table outlines the key stages of preclinical development and the associated research activities:

| Preclinical Stage | Key Research Activities | Desired Outcome |

| Lead Identification | High-throughput screening of a library of derivatives. | Identification of a potent and selective lead compound. |

| Lead Optimization | Structure-activity relationship (SAR) studies to improve potency and pharmacokinetic properties. nih.gov | A candidate molecule with a favorable balance of efficacy and safety. |

| In Vivo Proof-of-Concept | Efficacy testing in relevant animal models of disease. | Demonstration of therapeutic benefit in a living organism. |

| Safety and Toxicology | Dose-range finding and repeat-dose toxicity studies in animals. | Determination of a safe dose range for human studies. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (5-propoxy-1H-indol-3-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalization of the indole core. For example, indole derivatives are often modified via Vilsmeier-Haack formylation (using POCl₃ and DMF) to introduce a formyl group at the 3-position, followed by reduction (e.g., NaBH₄) to yield the methanol derivative . Key optimization steps include:

- Temperature control : Maintaining 0–5°C during formylation to avoid side reactions .

- Purification : Flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

- Substituent compatibility : Propoxy groups at the 5-position require protection during reduction to prevent cleavage .

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., indole proton signals at δ 7.2–7.8 ppm; methoxy/methanol protons at δ 3.3–5.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₃H₁₆NO₂: 218.1176) .

- X-ray crystallography : Resolves stereochemical ambiguities; SHELX programs are widely used for refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing novel indole-methanol derivatives?

- Methodological Answer : Contradictions often arise from:

- Tautomerism : Indole NH protons may exchange rapidly, broadening signals. Use DMSO-d₆ as a solvent to slow exchange for clearer NMR spectra .

- Impurity interference : Compare HRMS with theoretical isotopic patterns to identify byproducts .

- Crystallographic validation : Single-crystal X-ray structures (via SHELXL) provide definitive proof of connectivity and stereochemistry .

Q. What strategies are effective for improving the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the methanol moiety during propoxy introduction, then cleave with tetrabutylammonium fluoride (TBAF) .

- Catalytic optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Scale-up considerations : Replace batch reactors with continuous flow systems to maintain temperature control and reduce side reactions .

Q. How can researchers address challenges in stereochemical control during indole functionalization?

- Methodological Answer :

- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to direct asymmetric synthesis, then remove them post-functionalization .

- Enzymatic resolution : Lipases or esterases can enantioselectively hydrolyze racemic mixtures of intermediates .

- Computational modeling : Density functional theory (DFT) predicts transition states to guide reaction design .

Data Interpretation and Validation

Q. What methodologies are recommended for reconciling contradictory bioactivity data in indole derivatives?

- Methodological Answer :

- Dose-response curves : Ensure assays use standardized concentrations (e.g., IC₅₀ values) to compare results across studies .

- Meta-analysis : Pool data from multiple sources (e.g., PubChem, DSSTox) to identify trends, adjusting for variables like solvent effects or cell lines .

- Reproducibility protocols : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data practices to minimize experimental variability .

Q. How should researchers handle structural ambiguities in crystallographic data for indole-based compounds?

- Methodological Answer :

- Twinned crystals : Use SHELXL’s TWIN command to refine data from twinned crystals .

- Disorder modeling : Split occupancy for disordered propoxy groups and apply restraints to thermal parameters .

- Validation tools : Check CIF files with PLATON or checkCIF to identify outliers in bond lengths/angles .

Safety and Compliance

Q. What safety protocols are critical when handling indole-methanol derivatives in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact with NaBH₄ or POCl₃ .

- Ventilation : Perform reactions in fume hoods to mitigate exposure to volatile solvents (e.g., DMF, CH₂Cl₂) .

- Waste disposal : Neutralize acidic/basic waste before disposal per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.